An In-depth Technical Guide to 2-(2,4-Dinitrophenyl)ethanol: Structure, Properties, and Applications
An In-depth Technical Guide to 2-(2,4-Dinitrophenyl)ethanol: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary: This technical guide provides a comprehensive overview of 2-(2,4-Dinitrophenyl)ethanol (CAS No. 4836-69-5), a nitroaromatic compound with applications in agriculture and veterinary medicine. This document elucidates its chemical structure, physicochemical properties, plausible synthetic routes, and critical safety protocols. A key objective of this guide is to clarify the common nomenclature confusion with the structurally distinct ether, 2-(2,4-Dinitrophenoxy)ethanol (CAS No. 2831-60-9), to ensure precision in research and application. The intended audience for this whitepaper includes researchers, chemists, and professionals in drug development and chemical synthesis who require a detailed, authoritative resource on this specific molecule.
Chemical Identity and Structural Elucidation
A frequent point of confusion in chemical databases and supplier catalogs is the distinction between "phenyl" and "phenoxy" ethers. This guide focuses exclusively on 2-(2,4-Dinitrophenyl)ethanol, where the ethanol moiety is attached to the aromatic ring via a carbon-carbon bond.
Nomenclature and Identifiers
Correct identification is paramount for sourcing, synthesis, and regulatory compliance. The key identifiers for the target compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | 2-(2,4-Dinitrophenyl)ethanol | [1][2] |
| IUPAC Name | 2-(2,4-dinitrophenyl)ethanol | N/A |
| Synonyms | 2,4-Dinitro phenyl ethyl alcohol, 2,4-Dinitrophenethyl alcohol, 2,4-Dinitrobenzene-ethanol | [2] |
| CAS Number | 4836-69-5 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₅ | [1][2] |
| Molecular Weight | 212.16 g/mol | [1][2] |
Chemical Structure
The structure of 2-(2,4-Dinitrophenyl)ethanol consists of a benzene ring substituted with two nitro groups (NO₂) at positions 2 and 4, and an ethanol group (-CH₂CH₂OH) at position 1.
Caption: Chemical structure of 2-(2,4-Dinitrophenyl)ethanol.
Structural Distinction from 2-(2,4-Dinitrophenoxy)ethanol
To prevent costly errors in experimental design, it is crucial to distinguish the target compound from its commonly confused analogue, 2-(2,4-Dinitrophenoxy)ethanol. The key difference is the linkage between the aromatic ring and the ethyl alcohol side chain.
Caption: Structural comparison highlighting the C-C vs. C-O linkage.
Physicochemical Properties
The physical and chemical properties of 2-(2,4-Dinitrophenyl)ethanol dictate its behavior in various applications, from solubility in biological media to storage and handling requirements.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₈N₂O₅ | - | [1][2] |
| Molecular Weight | 212.16 | g/mol | [1][2] |
| Density | ~1.5 | g/cm³ | [1][2] |
| Boiling Point | 376.5 ± 27.0 | °C at 760 mmHg | [1][3] |
| Flash Point | 167.1 ± 12.2 | °C | [1][2] |
| Vapor Pressure | 0 | mmHg at 25°C | [2][3] |
| pKa | 14.34 ± 0.10 | (Predicted) | [2] |
| LogP | 0.76 | - | [1] |
Synthesis and Characterization
While specific peer-reviewed synthesis procedures for 2-(2,4-Dinitrophenyl)ethanol are not as prevalent as for its phenoxy counterpart, a logical synthetic strategy can be devised based on established organic chemistry principles.
Proposed Synthetic Workflow
A plausible and efficient method for synthesizing the target compound is the Knoevenagel condensation followed by a reduction step. This approach avoids the direct use of hazardous reagents and offers good control over the final product.
Caption: Proposed workflow for the synthesis of 2-(2,4-Dinitrophenyl)ethanol.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology derived from similar reactions and should be optimized for specific laboratory conditions.[4]
Objective: To synthesize 2-(2,4-Dinitrophenyl)ethanol via a two-step condensation and reduction process.
Materials:
-
1-Methyl-2,4-dinitrobenzene
-
An appropriate aldehyde (e.g., formaldehyde or a protected equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Strong base catalyst (e.g., piperidine)
-
Reducing agent (e.g., NaBH₄ or H₂/Pd-C)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Step 1: Condensation Reaction
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-2,4-dinitrobenzene (1 equivalent) in 100 mL of anhydrous DMSO.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The base deprotonates the methyl group of the dinitrobenzene, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a vinyl-dinitrophenyl intermediate after dehydration.
-
-
Step 2: Reduction
-
Cool the reaction mixture to room temperature.
-
Slowly add a reducing agent such as Sodium Borohydride (NaBH₄) (1.5 equivalents) in portions to reduce the double bond formed in the previous step. Maintain the temperature below 30°C.
-
Stir for an additional 2-3 hours at room temperature until the reduction is complete (monitor by TLC).
-
Causality: NaBH₄ provides hydride ions (H⁻) that selectively reduce the carbon-carbon double bond of the vinyl group to a single bond, yielding the desired ethyl side chain without affecting the nitro groups.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, slowly pour the mixture into a beaker containing 500 mL of cold deionized water. This will cause the organic product to precipitate.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
-
Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 2-(2,4-Dinitrophenyl)ethanol.
-
Causality: The product is significantly less polar than the DMSO solvent and reactants, causing it to precipitate upon addition of water. Recrystallization further purifies the compound based on differences in solubility between the product and any remaining impurities.
-
Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dinitrophenyl ring, as well as two triplets for the diastereotopic protons of the -CH₂CH₂- group and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the six aromatic carbons (with those bearing nitro groups shifted downfield) and the two aliphatic carbons of the ethanol side chain.
-
FTIR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) around 1530 cm⁻¹ and 1345 cm⁻¹, respectively.[5] A broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol group should also be present.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 212. Subsequent fragmentation patterns would involve the loss of the hydroxyl group, water, and nitro groups.
Applications and Research Interest
The unique chemical structure of 2-(2,4-Dinitrophenyl)ethanol lends itself to several specialized applications.
-
Agriculture and Veterinary Medicine: The compound, also known as Dinitolmide, is utilized as a pesticide to protect crops from a wide range of insects, mites, and ticks.[2] In veterinary medicine, it is employed to control parasites in livestock, thereby preserving animal health and productivity.[2] Its mechanism of action involves inhibiting energy production in the target parasites.[2]
-
Public Health: It has applications in controlling disease-carrying vectors like ticks.[2]
-
Synthetic Chemistry: The dinitrophenyl group is a potent electron-withdrawing moiety, making the compound a useful intermediate in the synthesis of more complex molecules, including dyes and other bioactive compounds. The hydroxyl group provides a reactive handle for further functionalization.
Safety and Handling
Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.
Hazard Identification
-
Toxicity: While specific GHS classifications for this compound are not universally established, related compounds like 2,4-Dinitrophenol are highly toxic if swallowed, inhaled, or in contact with skin.[6] It is prudent to handle 2-(2,4-Dinitrophenyl)ethanol with the same level of caution.[2]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[7][9]
Safe Handling Protocol
Adherence to a strict safety protocol is mandatory when working with this chemical.[10][11]
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[12]
-
Respiratory Protection: If dust formation is unavoidable or exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]
-
-
Handling Practices:
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuff containers.[7][10] Recommended storage temperature is between 2-8°C.[2]
-
Emergency Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
-
References
- Apollo Scientific. 2-(2,4-Dinitrophenoxy)
- CymitQuimica. CAS 2831-60-9: 2-(2,4-Dinitrophenoxy)ethanol.
- Biosynth. 2-(2,4-Dinitrophenoxy)ethanol | 2831-60-9.
- Chemsrc. 2-(2,4-Dinitrophenyl)ethanol | CAS#:4836-69-5.
- LookChem. Cas 4836-69-5, 2,4-Dinitro phenyl ethyl alcohol.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(2,4-DINITROPHENOXY)ETHANOL.
- ECHEMI.
- iChemical. 2-(2,4-Dinitrophenyl)ethanol, CAS No. 4836-69-5.
- PubChem - NIH. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070.
- Alfa Chemistry. CAS 2831-60-9 2-(2,4-Dinitrophenoxy)ethanol.
- Echemi. 2-(2,4-Dinitrophenoxy)
- ResearchGate. Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane.
- Wikipedia. 2,4-Dinitrophenol.
- PMC - NIH. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)
- 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. Source not fully available.
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